4-氟苯磺酰氯

描述

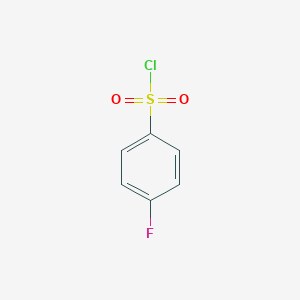

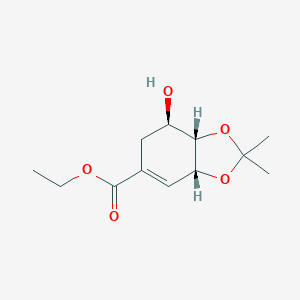

4-Fluorobenzenesulfonyl chloride, also known as fosyl chloride, is a compound with a strong electron-withdrawing fluorine atom. This property makes it an excellent activating agent for the covalent attachment of biologicals to various solid supports, such as functionalized polystyrene microspheres, Sepharose beads, or cellulose rods and hollow fibers. The activated solid support can be used immediately or preserved for several months without loss of activity, making it useful for therapeutic applications like bioselective separation of human lymphocyte subsets from whole blood and tumor cells from bone marrow .

Synthesis Analysis

The synthesis of 4-Fluorobenzenesulfonyl chloride-related compounds involves various methods. For instance, the synthesis of sulfonated derivatives of 4-fluoroaniline is achieved by baking the hydrogen sulfate of 4-fluoroaniline, followed by sulfonation with oleum and subsequent reactions . Another synthesis route involves a two-step procedure starting from difluoronitrobenzenes, which undergoes regioselective reactions and oxidative cleavage to yield sulfonyl chlorides . An alternative synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride is reported using the Schiemann reaction, oxychlorination, and nitration, starting from bis(4-amino-2chlorophenyl) disulfide .

Molecular Structure Analysis

The molecular structure of 4-Fluorobenzenesulfonyl chloride derivatives can be complex, with the potential for stereogenic properties as seen in cyclotetraphosphazene derivatives. These compounds can exhibit different configurations, such as spiro, ansa, and dispiro forms, which can be characterized by various spectroscopic techniques and crystallography . Additionally, the structure of the fluorobenzene–hydrogen chloride complex has been studied, revealing a π-hydrogen-bonded complex with the HCl positioned above the fluorobenzene ring .

Chemical Reactions Analysis

4-Fluorobenzenesulfonyl chloride is reactive towards hydroxyl groups, forming 4-fluorobenzenesulfonate leaving groups . It is also used in the modification of protein side chains, where the p-fluorobenzenesulfonyl group can be identified by its distinct 19F NMR signal, providing information about protein conformation and modification status . Furthermore, fluoroalkylsulfonyl chlorides, including those with a 4-fluorobenzenesulfonyl moiety, are used in atom transfer radical addition reactions with electron-deficient alkenes under photochemical conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Fluorobenzenesulfonyl chloride derivatives are influenced by their molecular structure. For example, the presence of the fluorine atom contributes to the electron-withdrawing characteristics of the compound, which is crucial for its reactivity and the formation of stable complexes with proteins . The antimicrobial activities and DNA interactions of cyclotetraphosphazene derivatives with a 4-fluorobenzenesulfonyl moiety have been studied, indicating the biological relevance of these compounds .

科学研究应用

激活聚合载体的羟基

4-氟苯磺酰氯是一种有效的试剂,可将生物物质共价地连接到各种固体支持物上。其实用性在于激活聚合载体上的羟基,如聚苯乙烯微球、Sepharose珠或纤维素棒和中空纤维。这种试剂形成4-氟苯磺酸盐离子,保持其活性数月,有助于连接酶、抗体和其他生物物质并保持其功能(Chang, Gee, Smith, & Lake, 1992)。

SNAr-反应的静电激活

该化合物转化为N-磺酰吡啶三氟甲磺酸盐,使得在温和条件下进行SNAr反应成为可能。这种反应性归因于磺酰氧阳离子功能的静电效应,为合成具有药用意义的物质提供了新的途径(Weiss & Pühlhofer, 2001)。

合成2-氯-4-氟-5-硝基苯磺酰氯

4-氟苯磺酰氯用于合成2-氯-4-氟-5-硝基苯磺酰氯,这是生产除草剂如除草剂j7uthiacet-methyl的关键中间体。合成包括多个步骤,包括氯磺化、Schiemann反应、氯氧化和硝化(Du, Chen, Zheng, & Xu, 2005)。

LC–MS检测增强

4-氟苯磺酰氯与衍生化技术结合时,可增强LC–MS中雌激素的检测响应。这种方法有助于诊断胎盘功能,因为它允许在生物液体中准确定量雌激素,并采用简单的预处理程序(Higashi et al., 2006)。

固相合成应用

它是固相合成中的一个关键中间体,有助于生产多样的特权骨架并经历不寻常的重排。这种合成方法对于创造各种化学结构至关重要(Fülöpová & Soural, 2015)。

荧光探针的开发

该化合物有助于创建用于检测卡普托普利和新戊甘酸钠等物质的敏感荧光探针。这些探针基于去除2,4-二硝基苯磺酰基团而释放出高度荧光化合物,对于分析和诊断应用至关重要(Wang, Yang, & Zhao, 2009; Yang, Wang, Zhao, Qi, & Wu, 2010)。

促进非催化合成

4-氟苯磺酰氯在1,2,4-苯并噻二氮-1,1-二氧化物的非催化合成中发挥作用。其应用取决于邻位卤素的性质、苯环取代基的电子特性以及酰胺基团周围的立体位阻(Cherepakha, Kovtunenko, Tolmachev, & Lukin, 2011)。

通过氟核磁共振分析蛋白质

它修饰蛋白质侧链,有助于使用氟核磁共振研究蛋白质。修改后的蛋白质产生独特的19F NMR信号,提供有关蛋白质构象和反应状态的见解(Liao & Berlin, 1985)。

安全和危害

4-Fluorobenzenesulfonyl chloride is classified as a skin corrosive and eye irritant . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye/face protection .

属性

IUPAC Name |

4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFO2S/c7-11(9,10)6-3-1-5(8)2-4-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFXHJFKKRGVUMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059846 | |

| Record name | Benzenesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melting point = 30 deg C; [ChemIDplus] White solid; mp = 35-38 deg C; [Alfa Aesar MSDS] | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11621 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Fluorobenzenesulfonyl chloride | |

CAS RN |

349-88-2 | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000349882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonyl chloride, 4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonyl chloride, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorobenzenesulphonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.903 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzenesulfonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M9GLL38TN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B148324.png)

![3-[2-(4-Chlorophenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B148327.png)

![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(4-methyl-1-oxopentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B148337.png)